

Decoding the Propanil-d5 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: Propanil-d5

Cat. No.: B590479

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This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Propanil-d5**. Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate quantification in various analytical studies. **Propanil-d5**, the deuterated form of the herbicide Propanil, is widely used as an internal standard in mass spectrometry-based analytical methods for environmental monitoring and agricultural research. [\[1\]](#)[\[2\]](#)

Chemical Identity and Properties

A Certificate of Analysis for **Propanil-d5** will begin by unequivocally identifying the compound through a combination of standardized nomenclature and physical constants. This section ensures that the material corresponds to the expected chemical entity.

Table 1: Chemical Identifiers for **Propanil-d5**

Identifier	Value
Chemical Name	2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide[3]
Synonyms	Propanil-D5 (propanoyl-D5), 3',4'-Dichloropropionanilide-d5
CAS Number	1398065-82-1[3][4]
Molecular Formula	C ₉ D ₅ H ₄ Cl ₂ NO
Molecular Weight	223.11 g/mol
Unlabeled CAS No.	709-98-8

Table 2: Physicochemical Properties of **Propanil-d5**

Property	Value
Appearance	Off-White Solid
Storage Temperature	2-8°C Refrigerator
Shipping Conditions	Ambient

Analytical Data and Specifications

This core section of the CoA presents the quantitative results from various analytical tests performed to determine the purity, isotopic enrichment, and identity of the **Propanil-d5** standard.

Table 3: Quality Control Specifications and Typical Results

Parameter	Specification	Typical Result
Chemical Purity (by HPLC)	≥98%	99.5%
Isotopic Purity (by Mass Spec.)	≥99 atom % D	99.6 atom % D
Identity Confirmation (by ¹ H NMR)	Conforms to structure	Conforms
Mass Confirmation (by MS)	Conforms to structure	Conforms
Residual Solvents (by GC-HS)	≤0.5%	<0.1%

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality control data was generated and to replicate or adapt the methods if necessary.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the **Propanil-d5** compound by separating it from any non-deuterated or other impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a modifier like formic acid or phosphoric acid is employed. For MS-compatible methods, formic acid is preferred.
- Detection: UV detection at a wavelength of 250 nm.
- Procedure: A known concentration of the **Propanil-d5** standard is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of the main

compound is compared to the total area of all peaks to calculate the purity.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Propanil-d5** and determine the extent of deuterium incorporation.

Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass is compared to the theoretical exact mass of **Propanil-d5**. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation. Mass spectral fragmentation patterns can also be compared to known spectra of propanil to confirm the structure.

Structural Confirmation by Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Objective: To confirm the chemical structure of **Propanil-d5** by analyzing the proton signals.

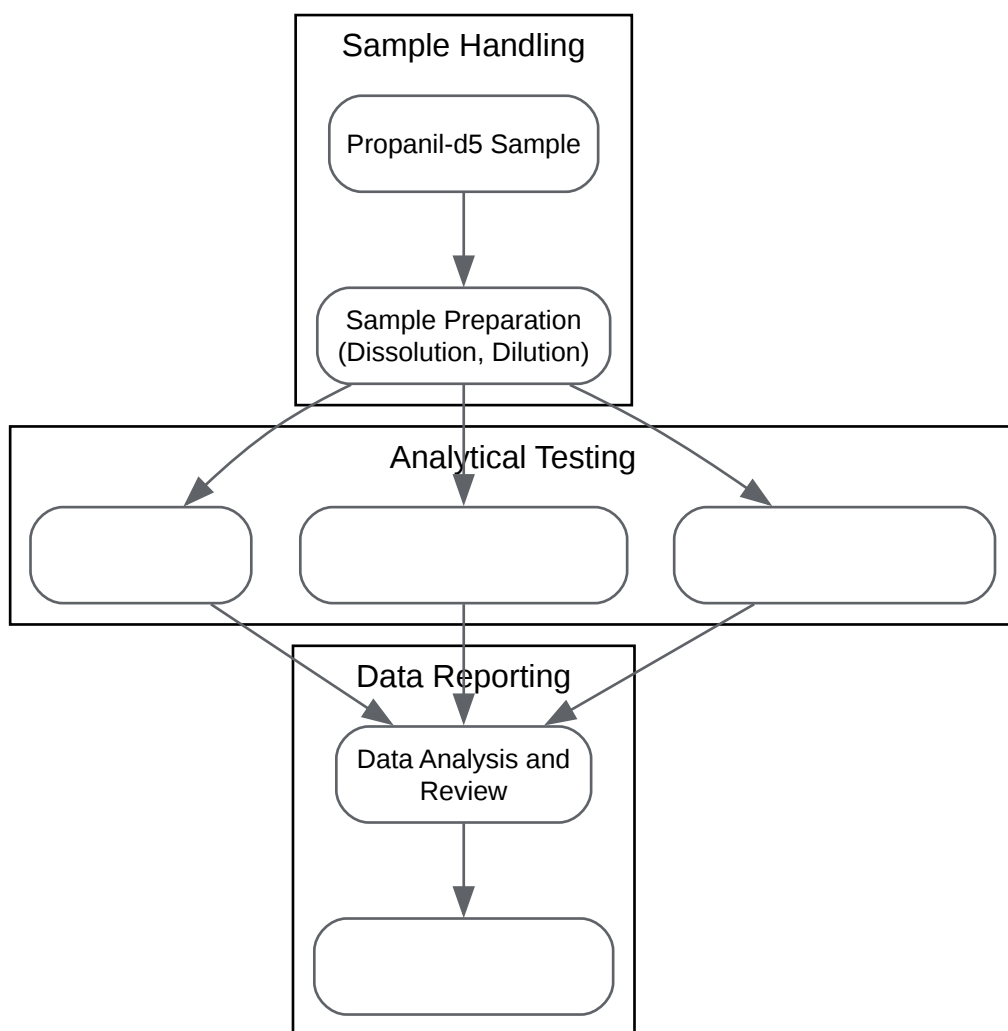
Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).
- Procedure: The sample is dissolved in the NMR solvent and placed in the spectrometer. The resulting ^1H NMR spectrum is analyzed for the presence and integration of characteristic peaks corresponding to the protons in the 3,4-dichlorophenyl group. The absence or significant reduction of signals corresponding to the propanoyl group protons confirms successful deuteration.

Visualizing Workflows and Structures

Diagrams are provided to visually represent the chemical structure of **Propanil-d5** and a typical analytical workflow for its certification.

Caption: Chemical structure of **Propanil-d5**.



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Caption: A typical analytical workflow for the certification of **Propanil-d5**.

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- To cite this document: BenchChem. [Decoding the Propanil-d5 Certificate of Analysis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590479#propanil-d5-certificate-of-analysis-explained]

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